V555M-FGFR3 Inhibition vs. Infigratinib
FGFR-IN-8 (17a) demonstrates superior kinase-inhibitory activity against the V555M-FGFR3 gatekeeper mutation, a primary resistance mechanism to first-generation FGFR inhibitors [1][2]. In a head-to-head comparison from the primary discovery paper, FGFR-IN-8 exhibited significantly lower IC50 values against this mutant compared to the clinically approved pan-FGFR inhibitor infigratinib (BGJ398) [1].
| Evidence Dimension | IC50 against V555M-FGFR3 mutant |
|---|---|
| Target Compound Data | 22.6 nM |
| Comparator Or Baseline | Infigratinib (BGJ398): 690 nM |
| Quantified Difference | Approximately 30.5-fold more potent |
| Conditions | Biochemical kinase assay (FGFR3 V555M mutant) |
Why This Matters
This differential potency is critical for researchers modeling acquired resistance, as infigratinib and similar inhibitors are ineffective against the V555M mutation at clinically achievable concentrations, whereas FGFR-IN-8 remains potent.
- [1] Ryu S, Nam Y, Kim N, Shin I, Jeon E, Kim Y, Kim ND, Sim T. Identification of Pyridinyltriazine Derivatives as Potent panFGFR Inhibitors against Gatekeeper Mutants for Overcoming Drug Resistance. J Med Chem. 2022;65(8):6017-6038. View Source
- [2] Korea Biomedical Review. Yonsei researchers find new targeted therapy for endometrial cancer, multiple myeloma. 2022. View Source
